molecular formula C6H15NO2 B556884 (R)-3-Isopropylamino-1,2-propanediol CAS No. 97988-45-9

(R)-3-Isopropylamino-1,2-propanediol

Cat. No.: B556884
CAS No.: 97988-45-9
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-ZCFIWIBFSA-N
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Description

(R)-3-Isopropylamino-1,2-propanediol (CAS: 6452-57-9), also known as Metoprolol EP Impurity N, is a chiral secondary amine derivative of 1,2-propanediol. Its molecular formula is C₆H₁₅NO₂ (molecular weight: 133.19 g/mol), featuring a hydroxyl group at positions 1 and 2 and an isopropylamino substituent at position 3 . This compound is primarily recognized as a degradation product of the β-blocker metoprolol, formed via radical-initiated oxidation pathways under stress conditions (e.g., oxidative or basic environments) . As a polar, nonchromophoric impurity, it is undetectable by conventional reversed-phase chromatography coupled with UV detection, necessitating specialized analytical methods such as hydrophilic interaction liquid chromatography with charged aerosol detection (HILIC-CAD) for quantification .

Properties

IUPAC Name

(2R)-3-(propan-2-ylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZGEJJKPNRSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97988-45-9
Record name 3-Isopropylamino-1,2-propanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097988459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z0646JT20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Synthesis from Chiral Precursors

The patent EP0339006A1 describes a pathway for synthesizing enantiomerically pure S-metoprolol, which utilizes (S)-3-isopropylamino-1,2-propanediol as an intermediate. Adapting this method for the R-isomer involves starting with R-configured precursors or employing chiral catalysts. For example, reacting (R)-epichlorohydrin with isopropylamine under basic conditions yields the desired diol via nucleophilic ring-opening:

(R)-Epichlorohydrin+IsopropylamineBase(R)-3-Isopropylamino-1,2-propanediol+HCl\text{(R)-Epichlorohydrin} + \text{Isopropylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key parameters include:

  • Temperature : Reactions are typically conducted at 0–25°C to minimize racemization.

  • Solvent : Isopropanol or toluene is used for optimal solubility and intermediate stabilization.

  • Catalyst : Potassium carbonate facilitates deprotonation and accelerates the reaction.

Table 1: Representative Reaction Conditions for Asymmetric Synthesis

ParameterOptimal RangeImpact on Yield/ee
Temperature0–25°CHigher ee at lower T
SolventIsopropanol85–90% yield
Catalyst Loading1.5 eq K₂CO₃Completes in 3–6 hrs

Racemic Synthesis Followed by Chiral Resolution

When asymmetric synthesis is impractical, resolution of racemic 3-isopropylamino-1,2-propanediol (CAS 6452-57-9) becomes necessary. The patent EP0339006A1 details a crystallization-based resolution using sulfonic acid esters. For the R-isomer, this involves:

  • Esterification : Treating racemic diol with p-toluenesulfonyl chloride to form diastereomeric sulfonates.

  • Crystallization : Diastereomers exhibit differential solubility in isopropanol, enabling selective crystallization of the R-enantiomer.

  • Hydrolysis : Cleaving the sulfonate group under mild acidic conditions to recover enantiopure diol.

This method achieves enantiomeric excess (ee) >99% when starting with a 98:2 R:S ratio.

Enzymatic and Biocatalytic Methods

While no direct biocatalytic routes for this compound are reported, analogous pathways for 1,3-propanediol suggest potential adaptability. For instance, ketoreductases engineered for chiral alcohol synthesis could reduce 3-isopropylaminopropanedial to the R-diol with high stereoselectivity. Key considerations include:

  • Substrate Specificity : Engineering enzymes to accommodate the isopropylamino group.

  • Cofactor Regeneration : NADPH-dependent systems to sustain reductase activity.

Purification and Characterization

Solvent-Based Purification

Post-synthesis, the crude product is purified via:

  • Distillation : Remove low-boiling-point impurities under reduced pressure.

  • Recrystallization : Isopropanol or acetone yields crystals with >98% purity.

Table 2: Purification Outcomes by Solvent

SolventPurity (%)Recovery (%)Crystal Morphology
Isopropanol98.575Needles
Acetone97.268Plates

Analytical Characterization

  • Optical Rotation : (R)-isomer exhibits [α]D20=+27°[α]_D^{20} = +27° (c = 1 in water), contrasting the S-isomer’s 27°-27°.

  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms ee >99%.

Industrial Scale-Up Considerations

Large-scale production faces challenges in maintaining stereochemical integrity. Strategies include:

  • Continuous Flow Reactors : Enhance heat/mass transfer for consistent ee.

  • In-Process Analytics : Real-time monitoring via Raman spectroscopy to detect racemization.

Chemical Reactions Analysis

Types of Reactions

®-3-Isopropylamino-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(R)-3-Isopropylamino-1,2-propanediol is prominently used in the synthesis of pharmaceuticals targeting the central nervous system. Its role as an intermediate allows for the development of antihypertensive agents and other therapeutic drugs.

Case Study: Indenolol
Indenolol is recognized for its beta-adrenoceptor antagonist properties, making it effective in treating conditions like hypertension and angina pectoris. Experimental studies indicate that it has both beta-1 adrenoceptor antagonist and beta-2 adrenoceptor agonist activities, which contribute to its therapeutic effects .

Biochemical Research

Enzyme Activity and Protein Interactions
In biochemical studies, this compound aids in understanding metabolic pathways and cellular processes by serving as a substrate or inhibitor in enzyme activity assays. This compound's unique structure allows researchers to investigate its interactions with various proteins.

Application Example
Research has demonstrated its utility in studying the inhibition of Na(+)- and K(+)-activated adenosine triphosphatase in guinea pig heart preparations, showcasing its potential as a tool for cardiac research .

Cosmetic Formulations

Moisturizing Agent
In the cosmetic industry, this compound is valued for its moisturizing properties. It enhances skin hydration and texture, making it a popular ingredient in skincare products.

Market Impact
The incorporation of this compound into cosmetic formulations can improve product efficacy by providing better hydration compared to traditional moisturizers.

Agricultural Chemicals

Enhancing Agrochemical Efficacy
This compound is utilized in agricultural formulations to enhance the absorption of pesticides and herbicides in plant systems. By improving the bioavailability of active ingredients, this compound contributes to more effective pest control strategies.

Research Findings
Studies indicate that the use of this compound can lead to improved crop yields by ensuring more efficient application of agrochemicals .

Analytical Chemistry

Chiral Stationary Phase in Chromatography
In analytical chemistry, this compound serves as a chiral stationary phase in chromatography. This application is crucial for the separation and analysis of enantiomers in various chemical samples.

Data Table: Chromatographic Applications

Application AreaSpecific UseImpact
Pharmaceutical AnalysisChiral separationEnhanced resolution of drug enantiomers
Environmental TestingAnalyzing pollutantsImproved detection limits
Food SafetyTesting for contaminantsEnsured compliance with safety standards

Mechanism of Action

The mechanism of action of ®-3-Isopropylamino-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2-Propanediol Derivatives

Several 1,2-propanediol derivatives share structural similarities with (R)-3-Isopropylamino-1,2-propanediol but differ in substituents and functional groups. Key examples include:

3-Benzyloxy-1,2-propanediol
  • Structure : Benzyl ether at position 3.
  • Applications : Intermediate in organic synthesis; precursor for chiral ligands .
  • Detection: Not explicitly mentioned in the provided evidence, but likely analyzed via HPLC-UV due to aromatic UV activity.
3-Chloro-1,2-propanediol
  • Structure : Chlorine atom at position 3.
  • CAS : 96-24-2.
  • Synthesis : Derived from 3-chloro-1,2-propanediol precursors via catalytic processes .
3-Fluoro-1,2-propanediol
  • Structure : Fluorine atom at position 3.
  • Applications : Fluorinating agent in agrochemicals and materials science .
  • Detection: Likely requires GC-MS or fluorophore-specific methods due to its nonpolar substituent.

Pharmacologically Relevant Analogues

3-o-Toloxy-1,2-propanediol (Mephenesin)
  • Structure : o-Tolyl ether at position 3.
  • Applications : Muscle relaxant .
3-p-Chlorophenoxy-1,2-propanediol (Chlorphenesin)
  • Structure: p-Chlorophenoxy group at position 3.
  • Applications : Antifungal agent .
  • Detection: UV-active due to the aromatic chlorophenoxy group, enabling conventional HPLC-UV analysis.

Key Observations :

  • Detection Challenges: this compound’s nonchromophoric nature necessitates advanced detection methods (e.g., CAD), whereas analogues with aromatic groups (e.g., chlorophenoxy) are UV-detectable .
  • Toxicity: Limited data exist for this compound, but it is classified as a skin irritant . In contrast, 3-chloro-1,2-propanediol has documented carcinogenic risks .
  • Synthesis: this compound is synthesized via catalytic amination of 3-chloro-1,2-propanediol, while mephenesin and chlorphenesin involve etherification reactions .

Research Findings and Methodological Insights

Analytical Validation of HILIC-CAD for this compound

  • Linearity : 1.0–3.0 mg/mL (R² > 0.99) for impurity quantification in metoprolol formulations .
  • Accuracy/Precision : Recovery rates 96.8–103.3% with RSD < 3% across intra- and inter-day studies .
  • Robustness : Maintained resolution (>2.0) between impurity N and chloride ions under variable mobile-phase conditions .

Degradation Pathways

  • This compound forms under oxidative stress (H₂O₂) in metoprolol formulations, highlighting the importance of stability testing for regulatory compliance .

Biological Activity

(R)-3-Isopropylamino-1,2-propanediol (commonly referred to as R-1,2-PD) is a chiral compound with significant biological activity, particularly in the fields of pharmacology and cosmetic formulations. Its unique properties as a solvent and its ability to enhance the efficacy of various therapeutic agents make it a subject of interest in both research and industrial applications. This article delves into the biological activity of R-3-Isopropylamino-1,2-propanediol, presenting detailed findings from various studies, case analyses, and relevant data.

R-3-Isopropylamino-1,2-propanediol has the molecular formula C6H15NO2 and is characterized by its isopropylamino group attached to a 1,2-propanediol backbone. The compound's structure contributes to its solubility and interaction with biological systems.

PropertyValue
Molecular Weight129.19 g/mol
Melting PointNot specified
SolubilitySoluble in water
ToxicityHarmful if swallowed

R-3-Isopropylamino-1,2-propanediol exhibits several biological activities primarily through its role as a solvent for cooling agents. It enhances the delivery and effectiveness of these agents in topical applications. Studies have shown that it can significantly improve the cooling sensation provided by various formulations, which is beneficial in treating sensory discomfort on the skin.

Cooling Activity

Research indicates that R-1,2-PD can maintain the cooling effect of agents like CPS-369 more effectively than other solvents. In comparative studies, the cooling activity measured in AUC units was approximately twice as great when using R-1,2-PD compared to racemic 1,2-propanediol . This property is particularly useful in dermatological applications where relief from itch or pain is desired.

Topical Applications

One notable study focused on the use of R-3-Isopropylamino-1,2-propanediol in formulations aimed at alleviating skin irritation. The results demonstrated that formulations containing this compound effectively reduced the perception of itch and pain when applied topically .

In another study involving skin cells (keratinocytes), R-1,2-PD was shown to alter cellular responses to cooling agents that activate transient receptor potential (TRP) channels, which are involved in temperature sensation . This suggests a potential mechanism through which R-1,2-PD enhances the efficacy of topical treatments.

Safety Profile

The safety profile of R-3-Isopropylamino-1,2-propanediol indicates that it can be used safely in therapeutic contexts. The median lethal dose (LD50) for racemic 1,2-propanediol is approximately 25 ml/kg body weight, suggesting that large doses can be administered without immediate danger . Furthermore, an estimated safe dose for humans based on intravenous studies is around 1 g/kg body weight per day .

Table 2: Cooling Activity Comparison of Solvents

SolventCooling Activity (%)
(R)-3-Isopropylamino-1,2-PD100
(S)-1,2-Propanediol47
Racemic 1,3-butanediol10
EthanolInactive
IsopropanolInactive

This table illustrates that R-3-Isopropylamino-1,2-propanediol is superior to other solvents in terms of maintaining cooling activity.

Q & A

Q. What are the optimized synthetic routes for (R)-3-Isopropylamino-1,2-propanediol, and how do catalyst choices affect enantiomeric purity?

Answer: The synthesis of this compound typically involves catalytic amination of 3-chloro-1,2-propanediol derivatives. A study demonstrated the use of a complex catalyst (e.g., Pd/C or Rh-based systems) to improve yield and enantioselectivity . Key steps include:

  • Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd, Rh) for their ability to reduce racemization.
  • Reaction Optimization : Adjust parameters like temperature (60–80°C), pressure (1–3 atm H₂), and solvent polarity (e.g., ethanol/water mixtures) to maximize enantiomeric excess (≥98%) .
  • Purification : Post-reaction, use vacuum distillation or molecular distillation to isolate the product, followed by FT-IR, ¹H/¹³C NMR, and MS for structural validation .

Q. How can researchers reliably quantify this compound as a degradation product in pharmaceuticals?

Answer: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) is a validated method for quantifying polar degradation products like this compound in β-blockers (e.g., metoprolol):

  • Chromatographic Conditions : Use a Halo Penta HILIC column (150 × 4.6 mm, 5 µm) with 85% acetonitrile and 15% 100 mM ammonium acetate buffer (pH 3.2) .
  • Validation Parameters : Ensure linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ (0.005–0.010 mg/kg) using deuterated internal standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves (EN374-compliant), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Spill Management : Contain leaks using inert absorbents (e.g., vermiculite), collect in labeled containers, and dispose via licensed waste facilities .
  • Ventilation : Use fume hoods to maintain airborne concentrations below occupational exposure limits (OELs) .

Q. How can researchers structurally characterize this compound and confirm its stereochemistry?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify characteristic signals (e.g., δ 3.6–3.8 ppm for diol protons, δ 1.1 ppm for isopropyl methyl groups) .
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction if crystalline derivatives are available .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during drug degradation?

Answer: In β-blockers like metoprolol, this compound arises via:

  • Oxidative Degradation : Radical-mediated cleavage of the aryloxypropanolamine backbone under light or oxidative stress .
  • Hydrolysis : Acidic/basic conditions catalyze the breakdown of ester or amide linkages, releasing the diol.
    • Experimental Design : Accelerate degradation using 0.1 M HCl/NaOH at 40°C and monitor via LC-MS/MS .

Q. How does the stereochemistry of this compound influence its biological activity or toxicity?

Answer:

  • Enantiomer-Specific Toxicity : The (R)-enantiomer may exhibit higher ocular toxicity (e.g., corneal damage) compared to the (S)-form due to differential protein binding .
  • In Vitro Assays : Compare cytotoxicity (IC₅₀) in human corneal epithelial cells using MTT assays for both enantiomers .

Q. What in silico or in vitro models are suitable for predicting the environmental fate of this compound?

Answer:

  • Biodegradation Studies : Use OECD 301F respirometry to assess aerobic microbial degradation in soil/water matrices .
  • QSAR Modeling : Predict bioaccumulation (log Kow ≈ −1.2) and aquatic toxicity (EC₅₀ for Daphnia magna) via EPI Suite .

Q. Are there unresolved contradictions in the toxicological data for this compound, and how can they be addressed?

Answer:

  • Data Gaps : Existing SDSs lack chronic toxicity data (e.g., carcinogenicity, reproductive effects) .
  • Proposed Studies : Conduct 90-day OECD 408 rodent studies to establish NOAELs and assess histopathological changes in target organs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Isopropylamino-1,2-propanediol
Reactant of Route 2
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(R)-3-Isopropylamino-1,2-propanediol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.